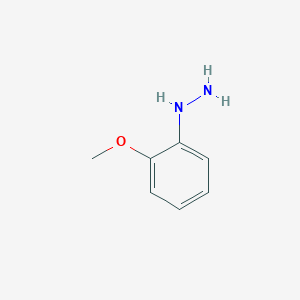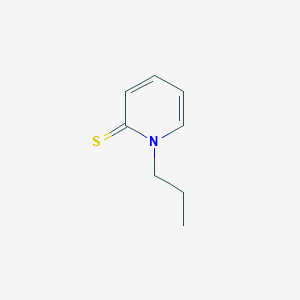
1-Propyl-2(1H)-pyridinethione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Propyl-2(1H)-pyridinethione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry. This compound is widely studied for its antimicrobial, antifungal, and antiviral properties, making it a promising candidate for the development of new drugs and therapies. In
Wirkmechanismus
The mechanism of action of 1-Propyl-2(1H)-pyridinethione is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in the growth and replication of microorganisms. This compound has been found to disrupt the cell membrane and cell wall of bacteria and fungi, leading to their death. It has also been found to inhibit the DNA replication of viruses, preventing their replication and spread.
Biochemische Und Physiologische Effekte
1-Propyl-2(1H)-pyridinethione has been found to have minimal toxicity and side effects in laboratory studies. However, it is important to note that further studies are needed to fully understand its potential effects on human health and the environment. In laboratory studies, this compound has been found to have a broad spectrum of antimicrobial activity, making it a promising candidate for the development of new drugs and therapies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-Propyl-2(1H)-pyridinethione in laboratory experiments is its broad spectrum of antimicrobial activity, which makes it suitable for a wide range of applications. It is also relatively easy to synthesize in the laboratory, making it readily available for research purposes. However, one of the limitations of using this compound is its potential toxicity and side effects, which may limit its use in certain applications.
Zukünftige Richtungen
There are many potential future directions for the research and development of 1-Propyl-2(1H)-pyridinethione. One area of focus is the development of new drugs and therapies that utilize this compound's antimicrobial, antifungal, and antiviral properties. Another area of focus is the development of new agricultural and industrial applications for this compound, such as the development of new fungicides and preservatives. Additionally, further studies are needed to fully understand the potential effects of this compound on human health and the environment, as well as its potential for use in combination with other drugs and therapies.
Synthesemethoden
The synthesis of 1-Propyl-2(1H)-pyridinethione can be achieved through various methods, including the reaction of 2-chloropyridine and 1-propylamine in the presence of a base, such as potassium hydroxide, or the reaction of 2-pyridinethiol and 1-bromopropane in the presence of a strong base, such as sodium hydride. These methods have been widely used in the laboratory to produce the compound in high yield and purity.
Wissenschaftliche Forschungsanwendungen
1-Propyl-2(1H)-pyridinethione has been extensively studied for its potential applications in various scientific fields, including medicine, agriculture, and industry. In medicine, this compound has shown promising results as an antimicrobial, antifungal, and antiviral agent. It has been found to inhibit the growth of various bacteria, fungi, and viruses, including Staphylococcus aureus, Candida albicans, and Herpes simplex virus. In agriculture, 1-Propyl-2(1H)-pyridinethione has been used as a fungicide to protect crops against fungal infections. In industry, this compound has been used as a preservative to prevent the growth of microorganisms in various products, including cosmetics and personal care products.
Eigenschaften
CAS-Nummer |
19006-74-7 |
|---|---|
Produktname |
1-Propyl-2(1H)-pyridinethione |
Molekularformel |
C8H11NS |
Molekulargewicht |
153.25 g/mol |
IUPAC-Name |
1-propylpyridine-2-thione |
InChI |
InChI=1S/C8H11NS/c1-2-6-9-7-4-3-5-8(9)10/h3-5,7H,2,6H2,1H3 |
InChI-Schlüssel |
GUYLNBGFVBPJTC-UHFFFAOYSA-N |
SMILES |
CCCN1C=CC=CC1=S |
Kanonische SMILES |
CCCN1C=CC=CC1=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




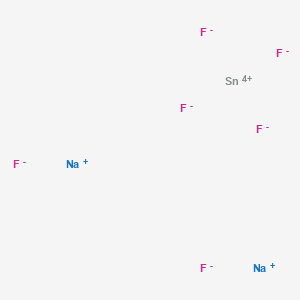
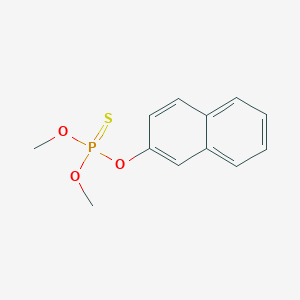
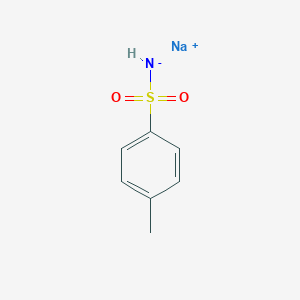
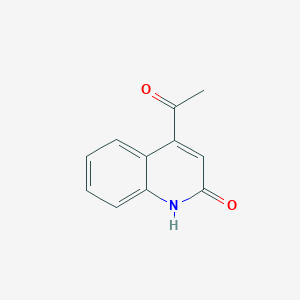
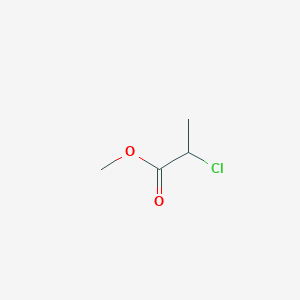
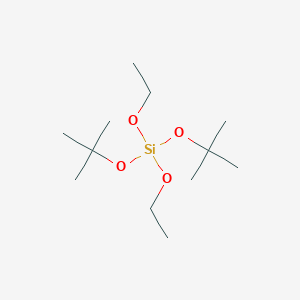
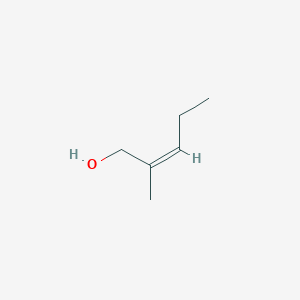

![1-Methyl-3-[2-(4-pyridyl)ethyl]-1H-indole](/img/structure/B95989.png)
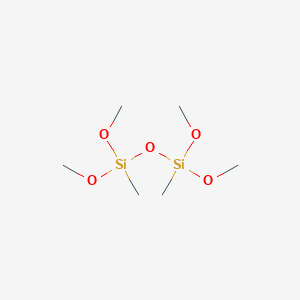
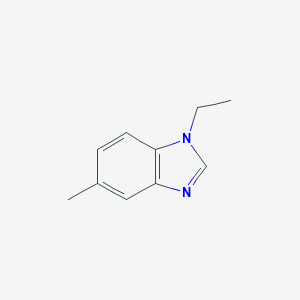
![4-[2-(3,5-Dimethyl-2-oxocyclohexyl)-2-hydroxyethyl]piperidine-2,6-dione](/img/structure/B95993.png)
